molecular formula C12H16O3 B025741 Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate CAS No. 107859-98-3

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B025741
CAS No.: 107859-98-3
M. Wt: 208.25 g/mol
InChI Key: KAOHDELIEPQEBZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (CAS: 121-39-1) is an ester derivative featuring a hydroxymethyl-substituted phenyl group attached to a propanoate backbone. This compound is structurally characterized by the hydroxymethyl (-CH₂OH) group at the para position of the phenyl ring and an ethyl ester moiety. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol . The hydroxymethyl group enhances hydrophilicity compared to non-polar substituents, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOHDELIEPQEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564589
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107859-98-3
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lipase-Catalyzed Transesterification

Lipases, such as Candida rugosa lipase (CRL) or immobilized PS-C, catalyze the transesterification of racemic esters with acylating agents like vinyl acetate or propionate. For example, in a model system, racemic ethyl 3-hydroxy-3-phenylpropionate underwent resolution using lipase PS-C in isopropylether, achieving 52.1% conversion with 99.9% enantiomeric excess (ee) for the (S)-alcohol and 98.7% ee for the (R)-ester. Adapting this method, the hydroxymethyl-substituted analog could be synthesized by substituting the phenyl group with 4-(hydroxymethyl)phenyl in the starting material.

Key Conditions

  • Solvent : Isopropylether or tetrahydrofuran.

  • Acylating Agent : Vinyl propionate (4% v/v).

  • Enzyme Loading : 4% w/v lipase PS-C.

  • Temperature : 45°C.

Table 1: Enzymatic Transesterification Performance

Acylating AgentConversion (%)ee (S)-Alcohol (%)ee (R)-Ester (%)
Vinyl acetate50.296.193.5
Vinyl propionate55.196.395.4

This method’s scalability is enhanced by enzyme reusability, reducing costs and waste.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation enables the reduction of α,β-unsaturated esters to chiral intermediates. While this compound lacks a stereocenter, ATH principles can be applied to synthesize precursors like ethyl 3-oxo-3-(4-(hydroxymethyl)phenyl)propanoate.

Rhodium-Catalyzed Reduction

A Rh–L4 complex catalyzes the reduction of ethyl 3-oxo-3-phenylpropanoate using HCOONa/HCOOH as hydrogen donors, achieving 100% conversion and 96.3% ee under optimized conditions. For the hydroxymethyl derivative, introducing the hydroxymethyl group prior to reduction would yield the target compound.

Optimized Parameters

  • Catalyst : Rh–L4 (1 mol%).

  • Hydrogen Source : HCOONa/HCOOH (pH 6.5).

  • Temperature : 30°C.

Table 2: pH-Dependent ATH Performance

pHConversion (%)ee (%)
6.07481.3
6.510096.3
7.02872.0

This method’s efficiency hinges on precise pH control, with neutral conditions favoring high enantioselectivity.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling reactions construct biaryl systems, a strategy applicable to assembling the 4-(hydroxymethyl)phenyl moiety of the target compound.

Boronate Ester Coupling

A tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate derivative was coupled with methyl 4-bromobenzoate using Pd(dppf)Cl₂, achieving 99% yield. Adapting this protocol, 4-(hydroxymethyl)phenylboronic acid could be coupled with ethyl acrylate to form the propanoate chain.

Reaction Setup

  • Catalyst : Pd(dppf)Cl₂ (6 mol%).

  • Base : K₂CO₃.

  • Solvent : Ethyl acetate/water.

Table 3: Coupling Reaction Outcomes

SubstrateCatalyst LoadingYield (%)
4-Bromobenzoate6 mol%99
3-Bromoaniline10 mol%50

This method’s versatility allows modular assembly of the phenylpropanoate backbone.

Comparative Analysis and Recommendations

MethodAdvantagesLimitationsScale Suitability
Enzymatic TransesterificationHigh ee, reusable enzymesRequires racemic starting materialIndustrial
Catalytic ATHHigh conversion, chiral controlNeeds ketone precursorLaboratory
Suzuki CouplingModular, high yieldsPalladium costPilot-scale
Acid-Catalyzed EsterificationSimple, no specialty reagentsLow atom economySmall-scale

For industrial production, enzymatic methods offer sustainability, while Suzuki coupling provides structural flexibility. Catalytic ATH is ideal for chiral intermediates, and classical esterification suits rapid prototyping.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate has garnered attention for its potential therapeutic applications:

  • Antioxidant Properties : Studies indicate that this compound may exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory and analgesic properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .
  • Antiviral Activity : Research has shown that indole derivatives, including this compound, may have promising antiviral properties. In vitro assays have demonstrated its efficacy against specific viruses, indicating potential for further development in antiviral therapeutics .

Food Science

In the realm of food science, this compound is recognized for its flavor profile:

  • Flavor Compound : It is identified as a volatile flavor compound found in muskmelon and red fermented soybean curds. Sensory evaluations have been conducted to assess its impact on flavor in various food products .
  • Natural Isolation : The compound can be extracted from natural sources, enhancing its appeal as a natural flavoring agent in food formulations.

Materials Science

The compound's unique chemical structure allows it to be used as a building block in the synthesis of more complex organic molecules:

  • Polymer Chemistry : Its reactivity can be harnessed to create polymers with specific properties, which can be utilized in various industrial applications .

Case Studies and Research Findings

  • Antioxidant Study : A study explored the antioxidant capacity of this compound using various assays to quantify its ability to scavenge free radicals. Results indicated significant antioxidant potential, suggesting applications in health supplements.
  • Flavor Profile Evaluation : In a sensory analysis involving food products containing this compound, panels reported enhanced flavor characteristics attributed to its unique chemical structure. This study supports its use as a natural flavor enhancer in culinary applications .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the active 4-(hydroxymethyl)benzoic acid, which can then exert its effects through various biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

Ethyl 3-(4-Hydroxyphenyl)propanoate
  • Structure : Differs by replacing the hydroxymethyl (-CH₂OH) with a hydroxyl (-OH) group.
  • Synthesis: Prepared via esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol using thionyl chloride as a catalyst .
  • Properties :
    • Reduced hydrophilicity compared to the hydroxymethyl analog due to the smaller -OH group.
    • ¹H-NMR (CDCl₃) : δ 6.74 (d, 2H, aromatic H), 4.12 (q, 2H, ester CH₂) .
  • Applications : Intermediate for antidiabetic agents via further functionalization .
Ethyl 3-(4-Ethylphenyl)propanoate
  • Structure : Features an ethyl (-CH₂CH₃) group at the para position.
  • Properties: Increased lipophilicity due to the non-polar ethyl group. Lower solubility in polar solvents compared to hydroxymethyl derivatives .
  • Applications : Used in flavor and fragrance industries due to its volatility .
Ethyl 3-(4-Aminomethylphenyl)propanoate
  • Structure: Substitutes hydroxymethyl with an aminomethyl (-CH₂NH₂) group.
  • Properties: Basic amino group increases water solubility and reactivity in nucleophilic reactions. Molecular Weight: 207.27 g/mol .
  • Applications: Potential as a building block for peptidomimetics .

Functional Group Variations in the Ester Moiety

Methyl 3-(4-(Hydroxymethyl)phenyl)propanoate
  • Structure : Methyl ester instead of ethyl.
  • Properties :
    • Higher volatility (lower molecular weight: 194.20 g/mol).
    • ¹H-NMR (CDCl₃) : δ 3.66 (s, 3H, ester CH₃) vs. δ 1.22 (t, 3H, ethyl CH₃) in the ethyl analog .
  • Applications : Faster hydrolysis under basic conditions due to smaller ester group .
Ethyl 3-(4-(Dipropylamino)phenyl)propanoate
  • Structure: Replaces hydroxymethyl with a dipropylamino (-N(CH₂CH₂CH₃)₂) group.
  • Synthesis: Alkylation of methyl 3-(4-aminophenyl)propanoate with propyl bromide .
  • Tertiary amine enables salt formation for improved stability .

Substituents Impacting Electronic and Steric Profiles

Ethyl 3-[4-(Hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate
  • Structure : Incorporates a dioxolane ring fused to the hydroxymethyl group.
  • Properties :
    • Increased rigidity due to the cyclic acetal, reducing conformational flexibility.
    • CAS : 902272-78-0 .
  • Applications: Potential as a prodrug to protect the hydroxymethyl group during delivery .
Ethyl 3-(4-(Trifluoromethyl)phenyl)propanoate
  • Structure : Substitutes hydroxymethyl with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Electron-withdrawing -CF₃ group decreases electron density on the phenyl ring.
    • ¹³C-NMR (CDCl₃) : δ 125.9 (q, J = 272 Hz, CF₃) .
  • Applications : Used in agrochemicals for enhanced metabolic stability .

Biological Activity

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, with the molecular formula C₁₂H₁₆O₃, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

This compound can be synthesized through the esterification of 4-(hydroxymethyl)benzoic acid with ethanol. This reaction typically requires an acid catalyst and can be optimized for yield and purity by controlling reaction conditions such as temperature and time.

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral activity . In vitro assays have shown efficacy against various viral strains, suggesting its potential as a therapeutic agent in virology. The compound's structure, particularly the hydroxymethyl group on the phenolic ring, may enhance its interaction with viral targets.

Anti-Inflammatory and Analgesic Properties

Preliminary investigations suggest that this compound possesses anti-inflammatory and analgesic properties. These effects are likely due to its ability to modulate biological pathways involved in pain and inflammation. Similar compounds containing hydroxymethyl phenyl groups have demonstrated these activities, indicating a possible mechanism of action through inhibition of pro-inflammatory mediators.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties . Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

StudyFocusFindings
Xue et al. (2023)Antiviral activityDemonstrated significant antiviral effects in vitro against specific viruses.
Recent Review (2023)Anti-inflammatory effectsHighlighted potential mechanisms involving modulation of inflammatory pathways.
BenchChem Study (2024)Antimicrobial propertiesReported effectiveness against various bacterial strains, indicating broad-spectrum activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses and viral replication. The ester group can be hydrolyzed by esterases, releasing the active 4-(hydroxymethyl)benzoic acid, which may exert pharmacological effects.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Michael addition or Friedel-Crafts alkylation. For example, Michael addition of 4-(hydroxymethyl)benzaldehyde to ethyl acrylate under mild conditions (room temperature, lipase catalysis) yields high-purity product . Friedel-Crafts alkylation using aluminum chloride as a catalyst requires optimization of solvent (e.g., dichloromethane) and temperature (0–25°C) to avoid side reactions like over-alkylation . Yield and purity are highly dependent on stoichiometric ratios and purification methods (e.g., column chromatography vs. crystallization) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester group (δ ~4.1–4.3 ppm for ethyl CH2_2), hydroxymethyl group (δ ~4.5–4.7 ppm), and aromatic protons (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 209.1) .
  • FT-IR : Peaks at 1720–1740 cm1^{-1} (ester C=O) and 3400–3500 cm1^{-1} (–OH stretch) confirm functional groups .

Q. What are the primary chemical reactions involving this compound, and how do they compare to structurally similar esters?

The compound undergoes:

  • Oxidation : The hydroxymethyl group (–CH2_2OH) oxidizes to a carbonyl (–COOH) using KMnO4_4/H2_2SO4_4, unlike esters lacking hydroxyl groups (e.g., Ethyl 3-(4-methoxyphenyl)propanoate remains inert under similar conditions) .
  • Ester Hydrolysis : Acidic or enzymatic hydrolysis converts the ethyl ester to carboxylic acid. Lipases (e.g., Candida antarctica) achieve selective hydrolysis without affecting the hydroxymethyl group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation of derivatives?

Contradictions arise from diastereotopic protons or dynamic stereochemistry. For example, in this compound derivatives, variable-temperature 1^1H NMR (VT-NMR) can distinguish between conformational isomers by observing coalescence temperatures . Advanced 2D techniques (COSY, HSQC) map coupling networks to resolve overlapping signals .

Q. What methodologies optimize the lipase-catalyzed polymerization of this compound into biomedical polymers?

  • Enzyme Selection : Immobilized Candida antarctica lipase B (CAL-B) achieves >90% conversion in poly(β-aminoester) synthesis .
  • Solvent Systems : Solvent-free conditions or toluene enhance monomer-enzyme interaction, reducing side reactions.
  • Feed Ratios : A 1:1 molar ratio of monomer to γ-pentadecalactone (PDL) yields copolymers with tunable molecular weights (15,900–27,200 Da) and degradation rates .

Q. How do electronic effects of the hydroxymethyl group influence reactivity in nucleophilic substitution vs. oxidation pathways?

The electron-donating hydroxymethyl group stabilizes adjacent carbocations in Friedel-Crafts reactions but deactivates the aromatic ring toward electrophilic substitution. In oxidation, the –CH2_2OH group is more reactive than methoxy (–OCH3_3) analogs due to lower steric hindrance and higher polarity . Competing pathways can be controlled by reagent choice (e.g., PCC for selective oxidation over substitution) .

Q. What strategies address contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Dose-Dependent Studies : Low concentrations (1–10 µM) may show anti-inflammatory activity (via NF-κB inhibition), while higher doses (>50 µM) induce cytotoxicity due to ROS generation .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that contribute to observed effects .

Methodological Tables

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
Michael AdditionLipase, 25°C, solvent-free8598
Friedel-CraftsAlCl3_3, DCM, 0°C7295

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
1^1H NMR (CDCl3_3)δ 4.15 (q, 2H, –OCH2_2CH3_3)
HRMS[M+H]+^+ 209.1084
FT-IR1725 cm1^{-1} (C=O)

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